molecular formula C5H10OS B14158286 (1R,2R)-2-sulfanylcyclopentan-1-ol CAS No. 5449-08-1

(1R,2R)-2-sulfanylcyclopentan-1-ol

Cat. No.: B14158286
CAS No.: 5449-08-1
M. Wt: 118.20 g/mol
InChI Key: BSQRYKFTXPXVIK-RFZPGFLSSA-N
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Description

(1R,2R)-2-Sulfanylcyclopentan-1-ol is a chiral cyclopentanol derivative featuring a sulfhydryl (-SH) group at the C2 position of the cyclopentane ring. Its stereochemistry (R,R configuration) and functional groups confer unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and sulfhydryl groups) and stereospecific interactions.

Properties

CAS No.

5449-08-1

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

(1R,2R)-2-sulfanylcyclopentan-1-ol

InChI

InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1

InChI Key

BSQRYKFTXPXVIK-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)S)O

Canonical SMILES

C1CC(C(C1)S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a reducing agent like sodium borohydride (NaBH4) to reduce the ketone to an alcohol, followed by the addition of a thiol reagent to introduce the sulfanyl group .

Industrial Production Methods

Industrial production of (1R,2R)-2-sulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-sulfanylcyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

(1R,2R)-2-sulfanylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-sulfanylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of cyclopentanol derivatives significantly influences their reactivity and biological activity. Key comparisons include:

Compound Name Structural Features Unique Aspects
(1S,2S)-2-Sulfanylcyclopentan-1-ol Enantiomer with opposite configuration Likely divergent binding affinity in chiral environments or enzyme systems
(1R,2S)-2-Sulfanylcyclopentan-1-ol Diastereomer with mixed stereochemistry Altered spatial arrangement may reduce hydrogen-bonding efficiency

Example: In studies of amino-substituted analogs like (1S,2S)-2-(methylamino)cyclopentan-1-ol, enantiomers exhibit distinct biological activities due to mismatched interactions with protein targets .

Functional Group Modifications

Replacing the sulfhydryl group with other substituents alters solubility, stability, and target interactions:

Compound Name Substituent Key Differences from (1R,2R)-2-Sulfanyl Derivative
(1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol Aryl-amino group Enhanced aromatic π-π stacking but reduced nucleophilicity
(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol Aminomethyl group Increased basicity and potential for salt formation
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol Branched alkyl chain Higher hydrophobicity and steric hindrance

Data Insight: The sulfhydryl group in (1R,2R)-2-sulfanylcyclopentan-1-ol provides stronger hydrogen-bond donor capacity compared to amino or alkyl groups, which may enhance interactions with metal ions or cysteine residues in enzymes .

Ring-Size Variants

Cyclohexanol analogs demonstrate how ring size affects molecular properties:

Compound Name Ring Size Impact on Properties
Aminomethylcyclohexanol 6-membered Increased conformational flexibility and solubility
This compound 5-membered Higher ring strain but improved stereochemical rigidity

Example: Cyclohexane derivatives often exhibit lower metabolic stability due to increased ring flexibility, whereas cyclopentane-based compounds may offer better target specificity .

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